5-(Trifluoromethoxy)indolin-2-one
Overview
Description
5-(Trifluoromethoxy)indolin-2-one is a chemical compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. The compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the oxindole core, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
Indole derivatives, which include 5-(trifluoromethoxy)oxindole, have been found to exhibit a wide range of biological activities
Mode of Action
Indole and its derivatives are known to interact with various receptors and exert a variety of local and heterotopic biological effects . .
Biochemical Pathways
For instance, indole can be produced from tryptophan by tryptophanase in many bacterial species
Pharmacokinetics
The compound’s molecular weight is 217.145 Da , which may influence its absorption and distribution
Result of Action
Indole derivatives have been found to exhibit antitumor, antibacterial, antiviral, or antifungal activities . The specific molecular and cellular effects of 5-(Trifluoromethoxy)oxindole’s action require further investigation.
Action Environment
The trifluoromethoxy group, which is part of the 5-(trifluoromethoxy)oxindole molecule, is known to be stable and resistant to metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)indolin-2-one typically involves the introduction of the trifluoromethoxy group to the oxindole framework. One common method is the reaction of oxindole with trifluoromethoxy-containing reagents under specific conditions. For instance, the use of trifluoromethoxylating agents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl sulfonic acid (CF3SO3H) can facilitate the incorporation of the trifluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethoxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced oxindole products.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxindole structures.
Scientific Research Applications
5-(Trifluoromethoxy)indolin-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
5-(Trifluoromethoxy)isatin: Similar in structure but with an additional carbonyl group at the 2-position.
5-(Trifluoromethoxy)indole: Lacks the oxindole core but contains the trifluoromethoxy group.
Uniqueness: 5-(Trifluoromethoxy)indolin-2-one is unique due to its combination of the trifluoromethoxy group and the oxindole core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
5-(trifluoromethoxy)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFZLIOCDIELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OC(F)(F)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649566 | |
Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403853-48-5 | |
Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-5-(trifluoromethoxy)indoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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